5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole
Overview
Description
5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole, also known as 5-BFIP, is a pyrazole compound with potential applications in a variety of scientific research fields. It has a wide range of properties that make it an ideal candidate for a variety of research projects. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Structural Analysis
- Novel Synthesis Techniques : Bobko et al. (2012) developed a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, a class of compounds closely related to 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole. This new method features a selective Sandmeyer reaction, enabling more versatile synthesis (Bobko et al., 2012).
- Crystal Structures of Pyrazole Derivatives : Loh et al. (2013) examined the crystal structures of pyrazole compounds, which are crucial for understanding the molecular arrangement and potential applications of compounds like 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole (Loh et al., 2013).
Chemical Properties and Analysis
- Spectral Analysis and Nonlinear Optical Studies : Tamer et al. (2016) conducted structural characterization and spectral analysis of related pyrazole derivatives, providing insights into their stability and intramolecular charge transfer, which are essential for understanding the properties of 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole (Tamer et al., 2016).
- NMR Chemical Shifts Study : Cabildo et al. (1984) provided valuable 13C NMR chemical shift data for pyrazole derivatives. This information is crucial for understanding the electronic environment and structural aspects of compounds like 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole (Cabildo et al., 1984).
Biological and Medicinal Applications
- Antiproliferative Agents Studies : Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, assessing their viability in various cancer cell lines. This research is relevant for understanding the potential medicinal applications of pyrazole derivatives, including 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole (Ananda et al., 2017).
properties
IUPAC Name |
5-(2-bromo-5-fluorophenyl)-1-tert-butyl-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFIN2/c1-13(2,3)18-12(11(16)7-17-18)9-6-8(15)4-5-10(9)14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWGNEHGEINCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)I)C2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677386 | |
Record name | 5-(2-Bromo-5-fluorophenyl)-1-tert-butyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole | |
CAS RN |
1245643-25-7 | |
Record name | 5-(2-Bromo-5-fluorophenyl)-1-(1,1-dimethylethyl)-4-iodo-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromo-5-fluorophenyl)-1-tert-butyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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